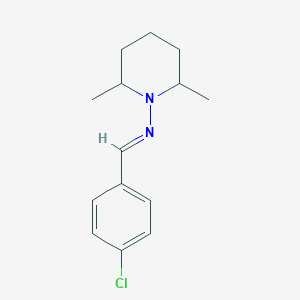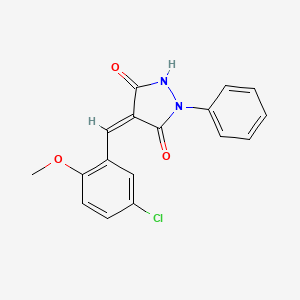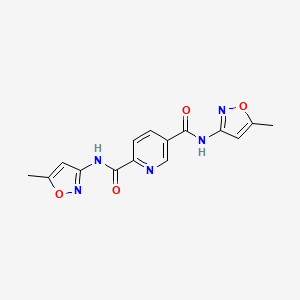
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine, also known as N-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular formula of C17H22ClN.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways involved in cell growth and differentiation. It has also been found to possess antioxidant activity, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its potent antitumor activity makes it a promising candidate for further research in the development of cancer therapies. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine. One area of interest is the development of novel drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, the potential applications of this compound in the treatment of other diseases, such as viral infections and fungal infections, warrant further investigation.
In conclusion, this compound is a promising chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its potent antitumor activity, along with its antiviral, antibacterial, and antifungal properties, make it a promising candidate for further research in the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine involves the reaction between 4-chlorobenzaldehyde and 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral, antibacterial, and antifungal properties.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(2,6-dimethylpiperidin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c1-11-4-3-5-12(2)17(11)16-10-13-6-8-14(15)9-7-13/h6-12H,3-5H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADXABJUNSORD-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)


![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)